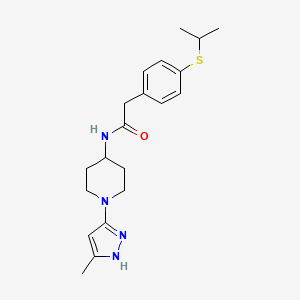

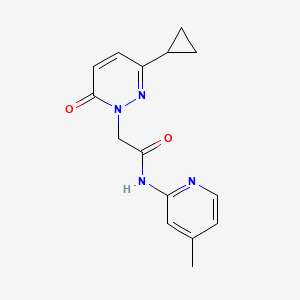

![molecular formula C15H17NO4 B2575547 dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate CAS No. 78408-80-7](/img/structure/B2575547.png)

dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate” is an organic compound containing a benzylamino group and a pent-2-enedioate group. The presence of the benzylamino group suggests that the compound may have some biological activity, as benzylamine derivatives are often found in pharmaceuticals and bioactive compounds .

Molecular Structure Analysis

The E,4Z notation in the name of the compound refers to the stereochemistry of the double bonds in the molecule. The E (from the German “entgegen”, meaning “opposite”) indicates that the highest-priority groups on either side of the double bond are on opposite sides. The 4Z (from the German “zusammen”, meaning “together”) indicates that the highest-priority groups on either side of the double bond at the 4th carbon are on the same side .Scientific Research Applications

Antimicrobial Applications

The compound has potential applications in the antimicrobial domain. A study mentioned the use of dimethyl 4-(methoxymethylene)-2-pentenedioate as a starting material for synthesizing novel 2-pyridones with sulfonamide moiety, anticipated to possess bactericidal and fungicidal activities among others (El-Mariah & Nassar, 2008).

Polymer Precursor Applications

The compound can also serve as a precursor in polymer synthesis. A study discussed the production of dimethyl 1,19-nonadecanedioate from natural oils, which subsequently undergoes hydrogenation to form various products. This demonstrates the potential of such compounds in creating polymers and other materials from natural sources (Furst et al., 2012).

Catalysis and Organic Synthesis

The compound has relevance in catalysis and organic synthesis. For example, palladium(0)-catalyzed rearrangement of certain compounds to form S-allylic thiocarbamates was investigated, showcasing the utility of the compound in complex chemical reactions and synthesis processes (Gais & Böhme, 2002).

Future Directions

properties

IUPAC Name |

dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-19-14(17)9-8-13(15(18)20-2)11-16-10-12-6-4-3-5-7-12/h3-9,11,16H,10H2,1-2H3/b9-8+,13-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOVZTRCBCFNMI-PBEXPTJQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=CNCC1=CC=CC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C(=C/NCC1=CC=CC=C1)/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2575466.png)

![N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2575474.png)

![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2575483.png)

![1-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2575485.png)